2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide
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Overview
Description
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. It is known for its applications in asymmetric synthesis as a chiral auxiliary, often used as a chiral ammonia equivalent for the synthesis of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide can be achieved through the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
Industrial production methods for this compound involve the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts . This method shows good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: Enantioselective oxidation to form thiosulfinate.
Reduction: Reduction reactions to form corresponding amines.
Substitution: Electrophilic addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include lithium amide for disulfide bond cleavage and hydrochloric acid for the removal of the tert-butanesulfinyl group . Microwave irradiation is also used for efficient synthesis .
Major Products Formed
The major products formed from these reactions include chiral primary ammonium salts or amines from aldehyde precursors and chiral secondary amines from ketone precursors .
Scientific Research Applications
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide involves its role as a chiral auxiliary. It acts by forming chiral intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . The tert-butanesulfinyl group acts as a protecting group and is removed upon addition of hydrochloric acid, forming chiral primary ammonium salts or amines .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Ellman’s Sulfinamide: Another name for tert-butanesulfinamide, used as a chiral auxiliary.
Uniqueness
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is unique due to its specific applications in the synthesis of pharmaceutical building blocks and its use in the preparation of spiro tosylaziridines . Its ability to form chiral intermediates that are resistant to hydrolysis makes it particularly valuable in asymmetric synthesis .
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
PYWXCHYXPRACSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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